An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)
An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, commonly referred to as 4PY or N1-Methyl-4-pyridone-3-carboxamide, is a pivotal molecule at the intersection of human metabolism, toxicology, and cardiovascular research. As a terminal metabolite of niacin (Vitamin B3) and the essential cofactor nicotinamide adenine dinucleotide (NAD), its presence and concentration in biological fluids offer a window into metabolic flux and potential pathological states. This guide provides a comprehensive overview of 4PY, detailing its fundamental chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a uremic toxin and its emerging association with endothelial dysfunction, oxidative stress, and cardiovascular disease in the context of chronic kidney disease. This document is intended to serve as a foundational resource for researchers investigating the multifaceted roles of this intriguing pyridine derivative.
Introduction: A Metabolite of Consequence
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) is a heterocyclic organic compound that holds a significant position in human biochemistry.[1] It is one of the end products of the metabolic degradation of niacin and nicotinamide adenine dinucleotide (NAD), essential molecules in cellular redox reactions and energy metabolism. The biosynthesis of 4PY occurs in the liver through the oxidation of its precursor, N1-methylnicotinamide, a reaction catalyzed by a soluble enzyme system where the oxygen atom at the 4-position is derived from water.[1]
While a normal constituent of human urine, with an average excretion of approximately 7.12 μmol per day, the accumulation of 4PY has been implicated in pathological conditions.[1] It is now recognized by the European Uremic Toxin Working Group as a uremic toxin, a class of compounds that are retained in the body during renal impairment and contribute to the uremic syndrome.[1] Elevated serum levels of 4PY are observed in patients with chronic renal failure.[1] Recent studies have begun to shed light on its detrimental effects, with a 2024 study linking elevated 4PY levels to an increased risk of cardiovascular disease through the promotion of vascular inflammation.[1] This guide will provide a detailed exploration of the fundamental properties and biological implications of this important metabolite.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4PY is essential for its synthesis, purification, handling, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Synonyms | N1-Methyl-4-pyridone-3-carboxamide, 4PY, Me4PY | [2][3] |
| CAS Number | 769-49-3 | [2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 176 °C | [2] |
| Solubility | Slightly soluble in Ethanol; 5 mg/mL in PBS (pH 7.2) | [3][4] |
| Storage | Store at < -15°C in a well-closed container. | [2] |
Synthesis and Purification
The chemical synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can be achieved through a multi-step process starting from 4-chloronicotinic acid.[5] The following protocol is based on a published synthetic route.
Synthetic Pathway
Caption: Synthetic route to 4PY from 4-chloronicotinic acid.
Detailed Synthesis Protocol
Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate [5]
-
To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.
-
Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a saturated sodium bicarbonate solution to adjust the pH to 8–9.
-
Extract the aqueous layer with chloroform (2 x 15 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Synthesis of 4-Methoxypyridine-3-carboxamide [5]
-
Charge a sealed tube with O-methyl 4-methoxypyridine-3-carboxylate (0.5 g, 2.76 mmol) and a methanolic ammonia solution (28–30%, 15 mL).
-
Stir the resulting mixture at room temperature for 15 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Triturate the residue with water.
-
Filter the solid product and wash with water to yield 4-methoxypyridine-3-carboxamide.
Step 3: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1) [5]
-
To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).
-
Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final compound.
Biological Activity and Mechanism of Action
4PY is increasingly recognized for its role in the pathophysiology of chronic kidney disease (CKD) and associated cardiovascular complications.
Uremic Toxicity and Oxidative Stress
As a uremic toxin, 4PY accumulates in patients with impaired renal function.[1] Studies have demonstrated a significant positive correlation between plasma levels of 4PY and markers of oxidative stress, such as malondialdehyde (MDA), in patients with chronic renal failure.[3] Conversely, a negative correlation has been observed with the antioxidant glutathione (GSH).[6] This suggests that an elevated concentration of 4PY is linked to an imbalanced redox state, a hallmark of uremia that contributes to widespread cellular damage.
Endothelial Dysfunction and Cardiovascular Implications
Emerging evidence points to 4PY as a contributor to endothelial dysfunction, a critical early event in the development of atherosclerosis and other cardiovascular diseases. One proposed mechanism involves the impairment of nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS).[7] 4PY may interfere with the L-arginine/NO pathway, leading to reduced vasodilation and a pro-inflammatory, pro-thrombotic endothelial phenotype.[7] A recent study has directly linked elevated levels of 4PY with an increased risk of cardiovascular disease, underscoring its role in promoting vascular inflammation.[1]
Potential Role in Vascular Calcification
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a major contributor to cardiovascular morbidity and mortality in CKD patients. Uremic toxins are known to promote this process by inducing a phenotypic switch of vascular smooth muscle cells (VSMCs) to osteoblast-like cells.[8] While direct studies on 4PY's role in vascular calcification are still emerging, its classification as a uremic toxin and its association with oxidative stress and inflammation suggest a plausible contribution to this pathology.
Caption: Hypothesized pathways of 4PY's contribution to endothelial dysfunction.
Analytical Methodologies
Accurate and sensitive quantification of 4PY in biological matrices is crucial for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) is a well-established method for this purpose.
HPLC-UV Method for Quantification in Urine
The following protocol is adapted from the method described by Shibata et al. (1988) for the simultaneous determination of nicotinamide and its metabolites.[7]
5.1.1. Chromatographic Conditions
-
Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)
-
Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with concentrated phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Internal Standard: Isonicotinamide
5.1.2. Sample Preparation (Urine)
-
Urine samples are collected and stored at -20°C until analysis.
-
Prior to injection, samples are thawed and centrifuged to remove any particulate matter.
-
An appropriate volume of the supernatant is mixed with the internal standard solution.
-
The mixture is then directly injected into the HPLC system.
5.1.3. Method Performance
The described method has a reported detection limit of 2 pmol (304 pg) for 4PY at a signal-to-noise ratio of 5:1. The total analysis time is approximately 15 minutes.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of 4PY.
5.2.1. 1H and 13C NMR Data
The following NMR data has been reported for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide:[5]
-
1H NMR (MeOD), δ, ppm: 8.87 (s, 1H, H1), 8.51 (d, J = 5.96 Hz, 1H, H6), 7.21 (d, J = 6.0 Hz, 1H, H5), 4.04 (s, 3H, –OMe).
-
13C NMR (MeOD), δ, ppm: 166.50 (C4), 164.35 (C7), 153.02 (C2), 151.37 (C6), 118.16 (C3), 107.51 (C5), 55.55 (C8).
A visual representation of the 1H NMR spectrum is also available in public databases.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4PY, a derivatization step is typically required to increase its volatility.
5.3.1. General GC-MS Protocol Outline
Caption: A generalized workflow for the analysis of 4PY using GC-MS.
A common derivatization procedure involves a two-step process of methoximation followed by silylation to convert the polar functional groups into more volatile derivatives suitable for GC analysis.
Conclusion
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a molecule of growing importance in biomedical research. Its role as a key metabolite of niacin and NAD, coupled with its identification as a uremic toxin with implications in cardiovascular disease, positions it as a significant biomarker and a potential therapeutic target. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and analytical methods, as well as its biological significance. Further research into the precise molecular mechanisms by which 4PY exerts its effects will be crucial in developing strategies to mitigate its pathological consequences in chronic kidney disease and beyond.
References
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]
-
The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021). International Journal of Molecular Sciences, 22(3), 1145. [Link]
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Grokipedia. (2026, January 7). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]
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Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]
-
Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 23-28. [Link]
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The Impact of Uremic Toxins on Vascular Smooth Muscle Cell Function. (2019). Toxins, 11(10), 573. [Link]
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An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. (2021). Scientific Reports, 11(1), 19083. [Link]
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Role of Uremic Toxins in Early Vascular Ageing and Calcification. (2021). Toxins, 13(7), 483. [Link]
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Rutkowski, P., Słomińska, E. M., Szołkiewicz, M., et al. (2007). Relationship between uremic toxins and oxidative stress in patients with chronic renal failure. Scandinavian Journal of Urology and Nephrology, 41(3), 243-248. [Link]
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